molecular formula C10H7N3O B1342327 Pyrimido[1,2-a]benzimidazol-4-ol CAS No. 36320-82-8

Pyrimido[1,2-a]benzimidazol-4-ol

Cat. No. B1342327
CAS RN: 36320-82-8
M. Wt: 185.18 g/mol
InChI Key: CGZQZQJXCXOPDW-UHFFFAOYSA-N
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Description

Pyrimido[1,2-a]benzimidazol-4-ol is a heterocyclic compound with the molecular formula C10H7N3O . It is structurally related to both benzimidazoles and azoloazines . Many derivatives of this compound have been synthesized and studied for their biological activity over the last decade .


Synthesis Analysis

The synthesis of Pyrimido[1,2-a]benzimidazol-4-ol and its derivatives has been achieved through various methods. One approach involves the reactions of benzimidazol-2-amines with ethyl 3-ethoxy-2-nitroacrylate, leading to a series of pyrimido[1,2-a]benzimidazoles . Another method involves an atom-economical, one-pot, three-step cascade process .


Molecular Structure Analysis

The molecular structure of Pyrimido[1,2-a]benzimidazol-4-ol consists of a six-membered benzene ring fused to a five-membered imidazole moiety . This structure allows it to interact easily with the biopolymers of the living system .


Chemical Reactions Analysis

The chemical reactions of Pyrimido[1,2-a]benzimidazol-4-ol and its derivatives have been studied. For instance, an alkylation reaction of the obtained compounds was studied . The conditions of the cyclocondensation reaction were optimized depending on the substituent .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrimido[1,2-a]benzimidazoles have been synthesized via various methods, including the cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole. These compounds have shown significant DNA-topoisomerase I inhibitory activity (Zanatta et al., 2006).
  • Other synthesis methods involve reacting 2-aminobenzimidazole with α, β-unsaturated nitriles and benzoylacetonitrile derivatives, leading to various pyrimido[1,2-a]benzimidazole derivatives (Abdelhamid et al., 1987).

Biological and Medicinal Applications

  • Some pyrimido[1,2-a]benzimidazole derivatives display moderate cytotoxic activity against tumor cells. This is achieved through a chiral carbene-catalyzed [3+3] annulation of α-bromoenals with 2-aminobenzimidazoles (Xie et al., 2020).
  • Antiparasitic properties have been observed in certain fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles, showing excellent activities against Leishmania major parasites and Toxoplasma gondii (Nasr et al., 2023).
  • Antimicrobial activities have been noted in new pyrimido[1,2-a]benzimidazole derivatives synthesized from 2-amino benzimidazole and chalcones. These compounds showed moderate to good activity against both gram-positive and gram-negative bacteria (Shah & Joshi, 2014).
  • In vitro antiplatelet activity and molecular modeling studies of 10-substituted 2-(1-piperazinyl)pyrimido[1,2-a]benzimidazol-4(10H)-ones have been conducted, showing good inhibitory properties towards platelet aggregation agonists (Di Braccio et al., 2013).

Green Chemistry and Environmental Considerations

  • A green synthesis approach for 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives involves a three-component reaction in water under microwave irradiation, highlighting environmental benefits and convenience (Liu et al., 2008).

Safety And Hazards

The safety and hazards associated with Pyrimido[1,2-a]benzimidazol-4-ol are not specified in the retrieved papers. It is recommended to refer to the Safety Data Sheets (SDS) for this compound for detailed information .

Future Directions

The development of methods for the synthesis of Pyrimido[1,2-a]benzimidazol-4-ol and the study of their chemical properties is currently an important research task . Further studies on the biological activity of new derivatives of this compound are also anticipated .

properties

IUPAC Name

10H-pyrimido[1,2-a]benzimidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-9-5-6-11-10-12-7-3-1-2-4-8(7)13(9)10/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZQZQJXCXOPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC=CC(=O)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40605013
Record name Pyrimido[1,2-a]benzimidazol-4(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimido[1,2-a]benzimidazol-4-ol

CAS RN

36320-82-8
Record name Pyrimido[1,2-a]benzimidazol-4(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
3
Citations
R Kumar, PF Pavlov, B Winblad - Journal of Alzheimer's …, 2020 - content.iospress.com
Alzheimer’s disease (AD) represents a major public health threat and, unfortunately, available therapeutics provide only temporary symptomatic relief. AD is a complex multifactorial …
Number of citations: 7 content.iospress.com
B Winblad, PF Pavlov, R Kumar - Alzheimer's & Dementia, 2020 - Wiley Online Library
Background Alzheimer disease (AD) is a complex multifactorial disease representing >60 % cases of dementia with no disease modifying therapies available in clinics largely due to its …
PF Pavlov, B Hutter‐Paier, D Havas… - Journal of Cellular …, 2018 - Wiley Online Library
Mitochondrial dysfunction is an early feature of Alzheimer's disease ( AD ) and may play an important role in the pathogenesis of disease. It has been shown that amyloid beta peptide (…

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